Cas no 13551-87-6 (Misonidazole)

Misonidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-ethanol,a-(methoxymethyl)-2-nitro-
- 1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
- misonidazole
- 1-(2'-hydroxy-3'-methoxypropyl)-2-nitroimidazole
- 1-(2-Hydroxy-3-methoxypropyl)-2-nitroimidazole
- 1-(2-nitro-1-imidazolyl)-3-methoxypropanol
- 1-methoxy-3-(2-nitro-imidazol-1-yl)-propan-2-ol
- 2-nitroimidazole-1-(2-methoxymethyl)ethanol
- CCRIS 1160
- EINECS 236-931-6
- misonidazol
- Misonidazol [INN-Spanish]
- Misonidazolum [INN-Latin]
- Ro 7-0582
- SRI 1354
- SRI-1354
- Ro-07-0582
- NSC-261037
- Aids028846
- Aids-028846
- 1-(2-NITRO-1-IMIDAZOLYL-1)3-METHOXYPROPANOL
- α-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol
- 1H-Imidazole-1-ethanol, .alpha.-(methoxymethyl)-2-nitro-
- NCGC00241115-01
- MLS003115361
- Q6875874
- SR 1354
- NS00053408
- alpha-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol
- .alpha.-(Methoxymethyl)-2-nitroimidazole-1-ethanol
- BRN 0613655
- MISONIDAZOLE [WHO-DD]
- Ro 07-0582
- 95120-44-8
- EN300-180393
- DB11716
- Imidazole-1-ethanol, .alpha.-(methoxymethyl)-2-nitro-
- SMR001830939
- 13551-87-6
- CHEMBL42161
- D05052
- AKOS027322846
- OBBCSXFCDPPXOL-UHFFFAOYSA-N
- UNII-8FE7LTN8XE
- 1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
- 1-methoxy-3-(2-nitro-1H-imidazol-1-yl)-2-propanol
- Ro-7-0582
- Misonidazole [USAN:INN:BAN]
- 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-
- Ro 7-0582; SR 1354
- Misonidazole (USAN/INN)
- SCHEMBL51943
- MISONIDAZOLE [MART.]
- MISONIDAZOLE [INN]
- HY-105061
- Ro-70582
- NSC-261,037
- NCI60_002086
- Misonidazolum
- MISONIDAZOLE [USAN]
- DTXSID80864420
- 1-(2-NITRO-1-IMIDAZOLYL)-3-METHOXY-2-PROPANOL
- 8FE7LTN8XE
- (+-)-Misonidazole
- CS-0024849
- NSC261037
- alpha-(Methoxymethyl)-2-nitroimidazole-1-ethanol
- TS-08213
- BRD-A16263897-001-06-6
- G89726
- CHEBI:230671
- DA-55501
- Misonidazole
-
- MDL: MFCD00866600
- インチ: InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
- InChIKey: OBBCSXFCDPPXOL-UHFFFAOYSA-N
- ほほえんだ: COCC(CN1C=CN=C1[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 201.07503
- どういたいしつりょう: 201.074956
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 93.1
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.3983 (rough estimate)
- ふってん: 339.09°C (rough estimate)
- フラッシュポイント: 219°C
- 屈折率: 1.6500 (estimate)
- PSA: 90.42
- LogP: 0.32180
Misonidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095899-250mg |
Misonidazole |
13551-87-6 | 98% | 250mg |
¥3705 | 2023-04-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16904-1mg |
Misonidazole |
13551-87-6 | 98% | 1mg |
¥744.00 | 2023-09-09 | |
TRC | M368700-10mg |
Misonidazole |
13551-87-6 | 10mg |
$ 115.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16904-5mg |
Misonidazole |
13551-87-6 | 98% | 5mg |
¥1211.00 | 2023-09-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095899-100mg |
Misonidazole |
13551-87-6 | 98% | 100mg |
¥2074 | 2023-04-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21899-500mg |
Misonidazole |
13551-87-6 | 95.00% | 500mg |
¥ 12320 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21899-200 mg |
Misonidazole |
13551-87-6 | 95.00% | 200mg |
¥10926.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16904-50mg |
Misonidazole |
13551-87-6 | 98% | 50mg |
¥4003.00 | 2023-09-09 | |
Enamine | EN300-180393-5.0g |
1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol |
13551-87-6 | 5g |
$2776.0 | 2023-06-02 | ||
Enamine | EN300-180393-10.0g |
1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol |
13551-87-6 | 10g |
$4116.0 | 2023-06-02 |
Misonidazole 関連文献
-
Sara M. A. Pinto,Mário J. F. Calvete,Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Mariana B. Laranjo,Ana M. S. Cardoso,M. Margarida C. A. Castro,Christopher M. A. Brett,Mariette M. Pereira,éva Tóth,Carlos F. G. C. Geraldes Dalton Trans. 2019 48 3249
-
Lassi Pihlava,Marta Berholts,Johannes Niskanen,Anton Vladyka,Kuno Kooser,Christian Str?hlman,Per Eng-Johnsson,Antti Kivim?ki,Edwin Kukk Phys. Chem. Chem. Phys. 2023 25 13004
-
Aravindkumar Sundaram,Ling Peng,Luxiao Chai,Zhongjian Xie,Joice Sophia Ponraj,Xiangjiang Wang,Guiqing Wang,Bin Zhang,Guohui Nie,Ni Xie,Manavalan Rajesh Kumar,Han Zhang Nanoscale 2020 12 21497
-
Imran Ali,Mohammad Nadeem Lone,Haasan Y. Aboul-Enein Med. Chem. Commun. 2017 8 1742
-
Yuan Zhang,Xiao Han,Yuan Liu,Shuang Wang,Xianlin Han,Cui Cheng Mater. Adv. 2022 3 3709
-
6. Chemical reduction of the radiosensitizer misonidazole by zinc or glucoseEnrico Gattavecchia,Domenica Tonelli J. Chem. Soc. Perkin Trans. 2 1986 689
-
Amit Sharma,Jonathan F. Arambula,Seyoung Koo,Rajesh Kumar,Hardev Singh,Jonathan L. Sessler,Jong Seung Kim Chem. Soc. Rev. 2019 48 771
-
Thavasyappan Thambi,Jae Hyung Park,Doo Sung Lee Chem. Commun. 2016 52 8492
-
P. Bolognesi,L. Avaldi Phys. Chem. Chem. Phys. 2022 24 22356
-
Leo Sala,Barbora Sedmidubská,Ivo Vinklárek,Michal Fárník,Robin Schürmann,Ilko Bald,Jakub Med,Petr Slaví?ek,Jaroslav Ko?i?ek Phys. Chem. Chem. Phys. 2021 23 18173
Misonidazoleに関する追加情報
Misonidazole: A Comprehensive Overview
Misonidazole, also known by its CAS number 13551-87-6, is a synthetic compound that has garnered significant attention in the field of oncology and radiobiology. This compound, which belongs to the class of nitroimidazoles, has been extensively studied for its potential as a radiosensitizer in cancer therapy. The name "Misonidazole" itself is derived from its chemical structure, which includes a nitro group and an imidazole ring. The compound's unique properties have made it a subject of interest for researchers aiming to improve the efficacy of radiation therapy in treating various types of cancers.
Recent studies have highlighted the ability of Misonidazole to enhance the sensitivity of tumor cells to radiation, thereby increasing the effectiveness of radiotherapy. This effect is primarily attributed to its ability to inhibit hypoxia-inducible factor (HIF-1), a protein complex that plays a crucial role in cellular responses to low oxygen levels. By targeting HIF-1, Misonidazole can disrupt the adaptive mechanisms that allow cancer cells to survive under hypoxic conditions, which are often found in solid tumors. This mechanism not only enhances the cytotoxic effects of radiation but also reduces the likelihood of tumor recurrence.
One of the most promising aspects of Misonidazole is its potential for combination therapy. Researchers have explored its synergistic effects when used alongside other anti-cancer agents, such as chemotherapy drugs and targeted therapies. For instance, studies have shown that combining Misonidazole with drugs like cisplatin can lead to enhanced anti-tumor activity, particularly in cases where tumors exhibit resistance to conventional treatments. This approach not only improves treatment outcomes but also reduces the need for higher doses of radiation, thereby minimizing potential side effects.
The development of Misonidazole as a therapeutic agent has been supported by numerous preclinical studies and clinical trials. In one recent trial, patients with advanced head and neck cancers were treated with Misonidazole in conjunction with standard radiation therapy. The results demonstrated a significant improvement in tumor response rates compared to radiation therapy alone. These findings underscore the potential of Misonidazole as a valuable addition to the arsenal of cancer treatments.
Despite its promising results, there are challenges associated with the use of Misonidazole. One concern is its potential neurotoxicity, which has been observed in some patients receiving high doses of the compound. To address this issue, researchers are exploring alternative dosing regimens and delivery methods that can maximize therapeutic benefits while minimizing adverse effects. For example, targeted delivery systems, such as nanoparticles or liposomes, are being investigated to ensure that Misonidazole reaches tumor sites more effectively while sparing healthy tissues.
Another area of active research involves understanding the molecular mechanisms underlying Misonidazole's radiosensitizing effects at a deeper level. By identifying specific biomarkers associated with sensitivity or resistance to Misonidazole, researchers aim to develop personalized treatment strategies tailored to individual patients. This approach could significantly improve treatment outcomes by ensuring that patients receive therapies most likely to benefit them based on their unique genetic profiles.
In conclusion, Misonidazole (CAS 13551-87-6) represents a significant advancement in cancer therapy due to its ability to enhance radiation sensitivity in tumors. Its unique mechanism of action, combined with potential for combination therapies and targeted delivery systems, positions it as a promising candidate for future clinical applications. As research continues to uncover new insights into its efficacy and safety profile, Misonidazole holds great potential for improving outcomes for patients with various types of cancers.
13551-87-6 (Misonidazole) 関連製品
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 1806073-26-6(Methyl 3-chloro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)
- 2107900-25-2(1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol)
- 190970-58-2((R)-4-Benzyloxazolidine-2-thione)
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 885269-93-2(Benzoic acid,4-acetyl-2-bromo-, 1,1-dimethylethyl ester)
- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)
- 2092477-59-1(1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)
- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)
